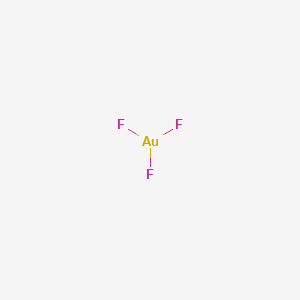
Gold fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gold fluoride is a chemical compound that consists of gold and fluorine It is known for its high reactivity and unique properties this compound exists in several oxidation states, including gold(I) fluoride, gold(III) fluoride, and gold(V) fluoride
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gold fluoride compounds are typically synthesized through the reaction of gold with fluorine gas. For example, gold(III) fluoride can be prepared by treating gold with fluorine gas at elevated temperatures. The reaction is as follows: [ \text{2 Au (s) + 3 F}_2 \text{(g) → 2 AuF}_3 \text{(s)} ]
Gold(V) fluoride can be synthesized by heating gold metal in an atmosphere of oxygen and fluorine to 370°C at 8 atmospheres to form dioxygenyl hexafluoroaurate, which decomposes to produce gold(V) fluoride .
Industrial Production Methods: Industrial production of this compound is limited due to its high reactivity and the need for specialized equipment to handle the compound safely. The synthesis often requires anhydrous conditions and the use of reagents like xenon difluoride to introduce fluoride ions cleanly .
Analyse Chemischer Reaktionen
Types of Reactions: Gold fluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, gold(III) fluoride can act as a strong oxidizing agent, reacting with other compounds to form gold(I) fluoride and fluorine gas.
Common Reagents and Conditions: Common reagents used in reactions with this compound include fluorine gas, xenon difluoride, and krypton difluoride. These reactions typically require controlled environments to prevent decomposition and ensure the desired products are formed .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction of gold(V) fluoride with elemental xenon produces xenon tetrafluoride .
Wissenschaftliche Forschungsanwendungen
Gold fluoride has several scientific research applications due to its unique properties:
Chemistry: this compound is used as a reagent in various chemical reactions, particularly in the synthesis of other gold compounds.
Biology: Research is ongoing to explore the potential biological applications of this compound, including its use in imaging and diagnostics.
Medicine: this compound’s reactivity makes it a candidate for developing new therapeutic agents, although its high reactivity also poses challenges.
Wirkmechanismus
The mechanism of action of gold fluoride involves its ability to act as a strong oxidizing agent. In chemical reactions, this compound can accept electrons from other compounds, leading to the formation of gold in a lower oxidation state and the release of fluorine gas. This property is utilized in various applications, including catalysis and materials science .
Vergleich Mit ähnlichen Verbindungen
Silver fluoride: Like gold fluoride, silver fluoride is highly reactive and used in various chemical reactions.
Platinum fluoride: Platinum fluoride shares similar properties with this compound, including its use in catalysis.
Palladium fluoride: Palladium fluoride is another compound with comparable reactivity and applications in catalysis.
Uniqueness: this compound is unique due to its high oxidation states and strong oxidizing properties. Its ability to form stable complexes with fluorine sets it apart from other metal fluorides.
Eigenschaften
Molekularformel |
AuF3 |
|---|---|
Molekulargewicht |
253.96178 g/mol |
IUPAC-Name |
trifluorogold |
InChI |
InChI=1S/Au.3FH/h;3*1H/q+3;;;/p-3 |
InChI-Schlüssel |
NIXONLGLPJQPCW-UHFFFAOYSA-K |
SMILES |
F[Au](F)F |
Kanonische SMILES |
F[Au](F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(4R)-5-[3-methoxypropyl(pentyl)amino]-4-(naphthalen-2-ylsulfonylmethyl)-5-oxopentanoic acid;hydrate](/img/structure/B1233609.png)

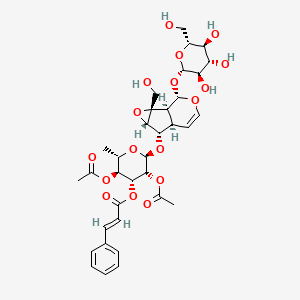



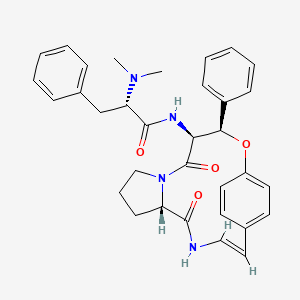
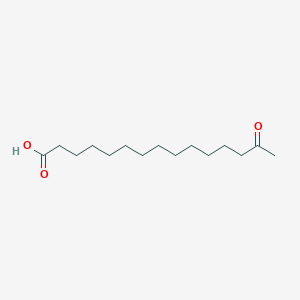
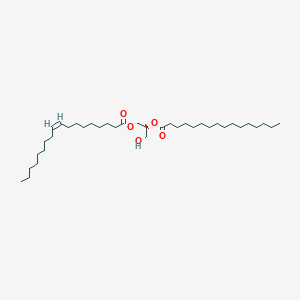
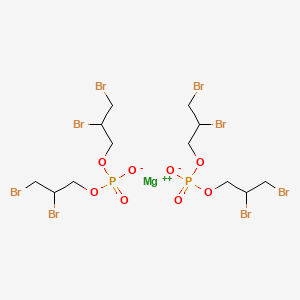
![(1-{[(1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl)sulfanyl]methyl}cyclopropyl)acetic acid](/img/structure/B1233629.png)

![1-methyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-1H-indazole-3-carboxamide](/img/structure/B1233632.png)
